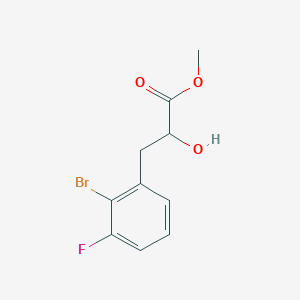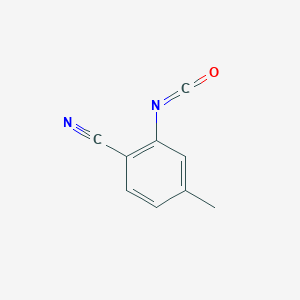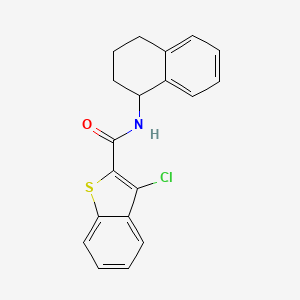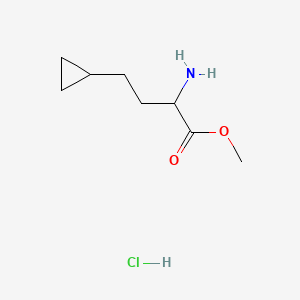
6-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino picolinic acid. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Métodos De Preparación
The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid typically involves the protection of the amino group of picolinic acid with the Fmoc group. This can be achieved through the reaction of picolinic acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial production methods for this compound are similar but often involve larger scale reactions and more efficient purification techniques to ensure high yield and purity. Techniques such as crystallization and chromatography are commonly used to purify the final product .
Análisis De Reacciones Químicas
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters, making it useful in peptide synthesis.
Oxidation and Reduction: While the compound itself is stable, the picolinic acid moiety can undergo oxidation to form picolinic acid N-oxide under specific conditions.
Aplicaciones Científicas De Investigación
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides.
Biological Studies: The compound is used to study protein interactions and functions by synthesizing peptides that mimic protein segments.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The primary mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid involves the protection of amino groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino group . This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules .
Comparación Con Compuestos Similares
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid is unique due to its combination of the Fmoc protecting group and picolinic acid. Similar compounds include:
Fmoc-Lys-OtBu: This compound features an Fmoc-protected lysine with a tert-butyl ester group, used in peptide synthesis.
Fmoc-Glu-OtBu: This compound has an Fmoc-protected glutamic acid with a tert-butyl ester group, also used in peptide synthesis.
Fmoc-2-amino-hept-6-ynoic acid: This compound includes an Fmoc-protected amino acid with an alkyne group, used in click chemistry and peptide synthesis.
These compounds share the Fmoc protecting group but differ in the amino acid or functional group they protect, highlighting the versatility and specificity of this compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C21H16N2O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H16N2O4/c24-20(25)18-10-5-11-19(22-18)23-21(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17H,12H2,(H,24,25)(H,22,23,26) |
Clave InChI |
JKCVESSZTKMYFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=N4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


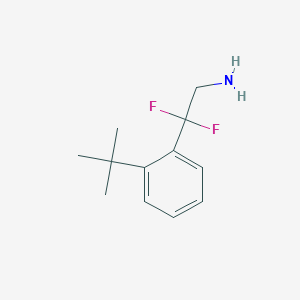
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
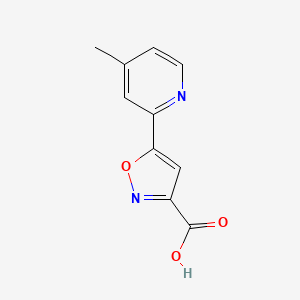
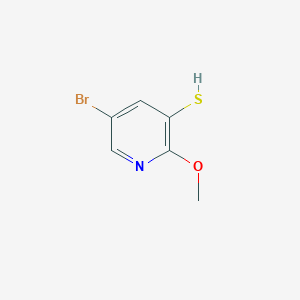
amine](/img/structure/B13585558.png)

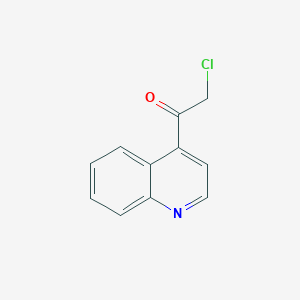
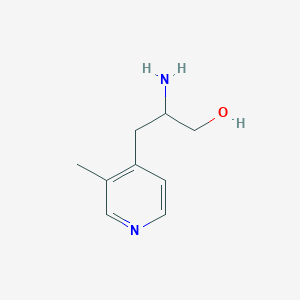
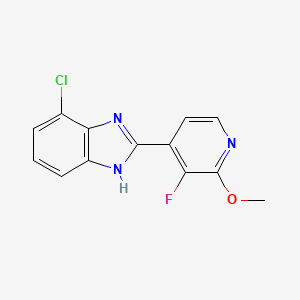
![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
